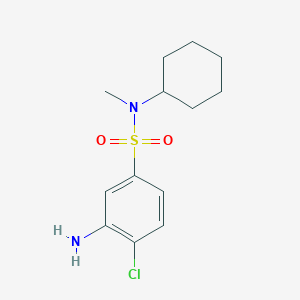

3-氨基-4-氯-N-环己基-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used as antimicrobial agents. They can also be modified to enhance their properties or to create compounds with potential applications in various therapeutic areas.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide moiety. For example, the synthesis of 4-Cyanobenzenesulfonamides involves cleaving secondary amines to the parent amine under the action of thiol and base, which can then be further elaborated by alkylation and arylation . Similarly, the synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives demonstrates the incorporation of a pyrimidinyl group to the sulfonamide, which has been tested for anti-HIV activity . These methods highlight the versatility of sulfonamide chemistry in generating compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structural and spectroscopic properties of a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, were characterized using FT-IR, NMR, UV-Vis, and X-ray crystallography . Density functional theory (DFT) calculations can also be employed to predict and analyze the molecular structure, including bond lengths, bond angles, and electronic properties such as the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO) analysis . These techniques and calculations are essential for understanding the molecular structure and guiding the design of new sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions that allow for the modification of their structure and the introduction of new functional groups. The reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates, for example, yield a range of ureido-benzene sulfonamides, which can further react to form benzothiadiazine dioxides under specific conditions . These reactions demonstrate the reactivity of the amino group in sulfonamides and the potential to create diverse chemical structures with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The crystalline nature of some sulfonamides allows for the determination of their solid-state structure, which is crucial for understanding their interactions with biological targets . Additionally, the electronic properties determined by DFT calculations, such as dipole moments and HOMO-LUMO energy gaps, can provide insights into the reactivity and potential biological activity of the compounds .

科学研究应用

抗HIV活性

- 合成和抗HIV活性:Brzozowski和Sa̧czewski(2007年)的研究探讨了3-氨基-4-氯-N-环己基-N-甲基苯磺酰胺衍生物的潜在抗HIV特性。他们合成了一系列衍生物,并测试了它们的体外抗HIV-1活性,发现选定的化合物对HIV-1表现出显著活性(Brzozowski & Sa̧czewski, 2007)。

糖尿病治疗

- Metahexamide治疗糖尿病:Pollen等人(1960年)对Metahexamide进行的研究,其中包括3-氨基-4-氯-N-环己基-N-甲基苯磺酰胺,显示出在治疗糖尿病方面的潜力。他们的研究涉及糖尿病患者,并指出这种化合物具有降血糖作用(Pollen et al., 1960)。

抗肿瘤和抗菌特性

- 抗肿瘤磺胺类药物:Owa等人(2002年)评估了磺胺类药物库中的化合物在基于细胞的抗肿瘤筛选中的表现。他们确定了强效的细胞周期抑制剂,这些抑制剂在I期临床试验中显示出初步的临床活性(Owa et al., 2002)。

- 抗菌活性:Sławiński等人(2013年)对新型4-氯-2-巯基苯磺酰胺衍生物进行的研究,与3-氨基-4-氯-N-环己基-N-甲基苯磺酰胺相关,展示了对各种革兰氏阳性细菌菌株的有希望的抗菌活性(Sławiński等人,2013)。

抗炎应用

- 抗炎药物:Mahdi(2008年)合成了甲氧苯酸的氨基衍生物,包括4-氨基-N¹甲基苯磺酰胺,在体内模型中显示出显著的抗炎活性(Mahdi, 2008)。

安全和危害

属性

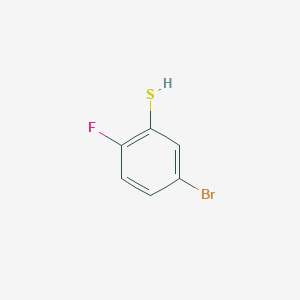

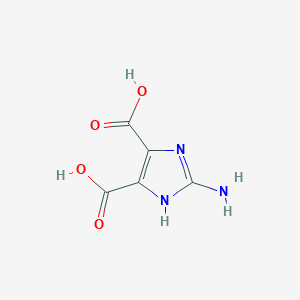

IUPAC Name |

3-amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMZLZDYQRXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)